![molecular formula C12H17ClN2O B2663636 3-Benzyl-1-methylpiperazin-2-one hydrochloride CAS No. 2228112-22-7](/img/structure/B2663636.png)
3-Benzyl-1-methylpiperazin-2-one hydrochloride
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Overview
Description
3-Benzyl-1-methylpiperazin-2-one hydrochloride is a chemical compound with the CAS Number: 2228112-22-7 . It has a molecular weight of 240.73 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Benzyl-1-methylpiperazin-2-one hydrochloride is1S/C12H16N2O.ClH/c1-14-8-7-13-11 (12 (14)15)9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
3-Benzyl-1-methylpiperazin-2-one hydrochloride is a solid compound . It has a molecular weight of 240.73 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
The synthesis of compounds similar to 3-Benzyl-1-methylpiperazin-2-one hydrochloride often involves innovative methods to improve efficiency, yield, or selectivity. For instance, a study describes the synthesis of benzimidazoles containing a piperazine or morpholine skeleton, showcasing their potential as glucosidase inhibitors with antioxidant activity. These compounds were synthesized via a 'onepot' nitro reductive cyclization reaction, indicating a method for developing compounds with significant biological activities (Özil et al., 2018).
Chemical Properties and Reactivity
Research on the hydrolysis of compounds structurally related to 3-Benzyl-1-methylpiperazin-2-one hydrochloride reveals insights into their chemical reactivity and potential applications in further synthetic transformations. For example, studies on the hydrolysis of certain piperazine derivatives demonstrate the formation of pyruvic acid, carbon dioxide, and the respective amines, indicating the compounds' stability and reactivity under acidic conditions (Iwanami et al., 1964).
Biological and Pharmacological Applications
Antioxidant and Enzyme Inhibitory Activities
The antioxidant properties and enzyme inhibitory potential of piperazine derivatives highlight their relevance in medicinal chemistry and drug development. As mentioned, certain benzimidazole derivatives with piperazine or morpholine skeletons have been evaluated for their in vitro antioxidant activities and as glucosidase inhibitors, suggesting their utility in treating conditions associated with oxidative stress and metabolic disorders (Özil et al., 2018).
Development of Central Nervous System Agents
Some research focuses on the development of compounds for potential application as central nervous system agents. For example, novel syntheses of piperazine derivatives aim at producing ligands targeting central nervous system receptors, indicating the potential of these compounds in developing new therapeutic agents (Beduerftig, Weigl, & Wünsch, 2001).
Materials Science Applications
- Corrosion Inhibition: In the field of materials science, piperazine derivatives have been studied for their corrosion inhibition properties. Research in this area explores the efficacy of certain compounds in preventing corrosion of metals, which is crucial for extending the lifespan of materials used in various industries (Kadhim et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H303, H315, H319, and H335 . These indicate potential hazards related to acute toxicity, skin irritation, eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
3-benzyl-1-methylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14-8-7-13-11(12(14)15)9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHRBMVJFIHZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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